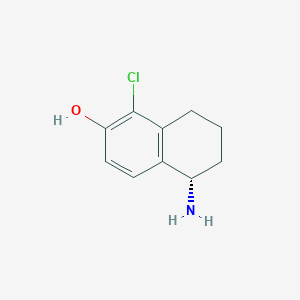

(S)-5-amino-1-chloro-5,6,7,8-tetrahydronaphthalen-2-ol hydrochloride

Description

(S)-5-amino-1-chloro-5,6,7,8-tetrahydronaphthalen-2-ol hydrochloride is a chiral organic compound characterized by a tetrahydronaphthalene backbone substituted with amino (-NH₂), hydroxyl (-OH), and chlorine (-Cl) groups. The (S)-enantiomer configuration at the 5-position distinguishes it from its (R)-counterpart, which can significantly influence its biological activity and physicochemical properties. The hydrochloride salt form enhances its solubility in aqueous media, a common feature in pharmaceutical applications.

Properties

Molecular Formula |

C10H12ClNO |

|---|---|

Molecular Weight |

197.66 g/mol |

IUPAC Name |

(5S)-5-amino-1-chloro-5,6,7,8-tetrahydronaphthalen-2-ol |

InChI |

InChI=1S/C10H12ClNO/c11-10-7-2-1-3-8(12)6(7)4-5-9(10)13/h4-5,8,13H,1-3,12H2/t8-/m0/s1 |

InChI Key |

SNRNZZPWCMXIAP-QMMMGPOBSA-N |

Isomeric SMILES |

C1C[C@@H](C2=C(C1)C(=C(C=C2)O)Cl)N |

Canonical SMILES |

C1CC(C2=C(C1)C(=C(C=C2)O)Cl)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-5-amino-1-chloro-5,6,7,8-tetrahydronaphthalen-2-ol hydrochloride typically involves multiple steps. One common method includes the chlorination of a naphthalene derivative followed by the introduction of an amino group. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control temperature, pressure, and reaction time. The use of continuous flow reactors can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(S)-5-amino-1-chloro-5,6,7,8-tetrahydronaphthalen-2-ol hydrochloride can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.

Substitution: This reaction can replace one functional group with another, such as replacing the chlorine atom with a different halogen.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like chlorine gas. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a hydroxylated derivative, while substitution may produce a different halogenated compound.

Scientific Research Applications

(S)-5-amino-1-chloro-5,6,7,8-tetrahydronaphthalen-2-ol hydrochloride has several scientific research applications:

Chemistry: It is used as a building block for synthesizing more complex molecules.

Biology: It can be used in studies involving enzyme interactions and metabolic pathways.

Medicine: It has potential therapeutic applications, such as in the development of new drugs.

Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-5-amino-1-chloro-5,6,7,8-tetrahydronaphthalen-2-ol hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function.

Comparison with Similar Compounds

Key Observations:

Enantiomeric Pair: The (R)-enantiomer (C₁₀H₁₄ClNO) lacks the 1-Cl substituent present in the target compound, reducing its molecular weight by ~44.45 g/mol. This structural difference may alter receptor binding and metabolic stability . The (S)-configuration in the target compound could confer distinct pharmacological activity compared to the (R)-form, as enantiomers often exhibit divergent biological profiles.

However, this modification may reduce hydrogen-bonding capacity, affecting solubility and target interactions .

Alkaloid Hydrochlorides: Berberine hydrochloride (C₂₀H₁₈ClNO₄) shares the hydrochloride salt but features a rigid isoquinoline scaffold. Its multiple methoxy groups contribute to antimicrobial and anti-inflammatory activities, contrasting with the tetrahydronaphthalene-based target compound’s likely CNS-targeted effects .

Physicochemical and Pharmacological Properties

Notable Findings:

- The 1-Cl substituent in the target compound may enhance electrophilic reactivity, influencing metabolic pathways such as cytochrome P450 interactions.

- The hydrochloride salt in all compared compounds improves aqueous solubility, a critical factor for oral bioavailability .

Q & A

Q. What are the common synthetic strategies for preparing (S)-5-amino-1-chloro-5,6,7,8-tetrahydronaphthalen-2-ol hydrochloride?

- Methodological Answer : Synthesis typically involves multi-step organic reactions, including:

- Protection/Deprotection : Use of tetrahydropyran (THP) to protect hydroxyl groups (e.g., via 3,4-dihydro-2H-pyran and pyridinium p-toluenesulfonate in dry dichloromethane) .

- Reduction : Employing agents like lithium aluminum hydride (LAH) in tetrahydrofuran (THF) for carbonyl reduction .

- Halogenation : Chlorination via nucleophilic substitution or electrophilic aromatic substitution under controlled conditions .

- Chiral Resolution : Use of chiral auxiliaries or chromatography to achieve the (S)-enantiomer .

- Final hydrochloride salt formation via acid-base titration in polar solvents .

Q. What analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR to confirm regiochemistry and stereochemistry, with deuterated solvents (e.g., CDCl₃) for sample preparation .

- LC-MS/GC-MS : For molecular weight verification and purity assessment (e.g., using Oasis HLB cartridges for SPE purification) .

- Melting Point Analysis : To validate crystallinity and salt stability (lit. range: 70–73°C for related analogs) .

- Chiral HPLC : To resolve enantiomeric excess using chiral stationary phases (e.g., cellulose-based columns) .

Q. How should this compound be stored to ensure stability?

- Methodological Answer :

- Store in sealed, desiccated containers at 4–8°C to prevent hydrolysis or oxidation .

- Avoid exposure to moisture and light; use amber glass vials for long-term storage .

Advanced Research Questions

Q. How can researchers resolve discrepancies in stereochemical assignments during synthesis?

- Methodological Answer :

- X-ray Crystallography : Definitive confirmation of absolute configuration via single-crystal analysis .

- Vibrational Circular Dichroism (VCD) : Complementary to NMR for distinguishing enantiomers .

- Enzymatic Assays : Use stereospecific enzymes (e.g., lipases) to probe enantiomeric purity .

Q. What strategies optimize reaction yields in large-scale synthesis?

- Methodological Answer :

- Design of Experiments (DoE) : Use factorial design to optimize parameters (e.g., temperature, solvent ratio, catalyst loading) .

- Flow Chemistry : Continuous flow systems to enhance mixing and heat transfer for exothermic steps (e.g., LAH reductions) .

- In-line Purification : Integrate chromatography (e.g., flash silica gel columns eluted with EtOAc/pentane) to minimize intermediate losses .

Q. How can data contradictions in pharmacological assays be addressed?

- Methodological Answer :

- Assay Standardization : Use validated protocols (e.g., factor Xa inhibition assays with IC₅₀ calibration against reference inhibitors) .

- Orthogonal Assays : Cross-validate results using SPR (surface plasmon resonance) and fluorescence polarization .

- Statistical Analysis : Apply ANOVA or Bayesian modeling to account for inter-laboratory variability .

Q. What are the challenges in scaling up enantioselective synthesis?

- Methodological Answer :

- Catalyst Efficiency : Screen chiral catalysts (e.g., BINAP-metal complexes) for improved turnover numbers .

- Solvent Selection : Use greener solvents (e.g., 2-MeTHF) to enhance scalability and reduce environmental impact .

- Process Analytical Technology (PAT) : Implement real-time monitoring (e.g., FTIR) to detect chiral impurities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.